Lipophilicity (LogP) Differentiation: N-(1-Cyclobutylpentyl)thietan-3-amine vs. Shorter-Chain and Oxidized Thietane Analogs
N-(1-Cyclobutylpentyl)thietan-3-amine displays a computed LogP of 3.05–3.4, positioning it in a moderately lipophilic range distinct from both the more polar oxidized thietane derivatives and the less lipophilic shorter-chain analog (R)-N-(1-cyclobutylethyl)thietan-3-amine (C9H17NS, MW 171.31) [1]. According to the ChemRxiv study, S(II) thietane derivatives remain close to cyclobutane in lipophilicity, whereas S(IV) and S(VI) counterparts are markedly less lipophilic—even surpassing oxetane in polarity [2]. Therefore, selecting the S(II) thietane oxidation state with a specific N-alkyl chain length directly determines the compound's position on the lipophilicity spectrum, with implications for membrane permeability and non-specific binding.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.05 (Leyan) / XLogP3-AA = 3.4 (PubChem) |
| Comparator Or Baseline | (R)-N-(1-Cyclobutylethyl)thietan-3-amine: MW 171.31 (lower MW, expected lower LogP); S(IV)/S(VI) thietane derivatives: markedly less lipophilic than S(II) thietanes |
| Quantified Difference | Approximately 1–2 LogP unit difference vs. oxidized thietane analogs (class-level inference); MW difference of 42.07 Da vs. shorter-chain analog |
| Conditions | Computed properties (PubChem XLogP3; Leyan computed LogP); class-level LogD trends from ChemRxiv direct comparison of thietane, oxetane, azetidine, and cyclobutane model compounds |
Why This Matters
LogP is a critical parameter for predicting passive membrane permeability and oral bioavailability; a specific LogP window may make this compound preferable for central nervous system or intracellular target applications compared to more polar oxidized thietane analogs.
- [1] PubChem. N-(1-Cyclobutylpentyl)thietan-3-amine. Compound Summary CID 155895856. National Center for Biotechnology Information (2025). View Source
- [2] Stepaniuk, O.O., Gavrylenko, O.V., Vashchenko, B.V., et al. Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. 20 December 2025. DOI: 10.26434/chemrxiv-2025-scr74. View Source
